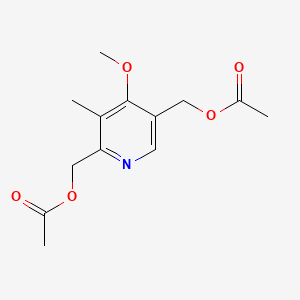

2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine

Description

2,5-Bis[(acetyloxy)methyl]-4-methoxy-3-methylpyridine is a pyridine derivative featuring acetyloxymethyl groups at positions 2 and 5, a methoxy group at position 4, and a methyl group at position 3. Pyridine derivatives are widely studied for their reactivity, solubility, and biological interactions, making this compound a candidate for further investigation .

Properties

IUPAC Name |

[6-(acetyloxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-8-12(7-19-10(3)16)14-5-11(13(8)17-4)6-18-9(2)15/h5H,6-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATCJSXYXAYRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1COC(=O)C)COC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine involves several steps. One common method includes the acetylation of 2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the acetyloxy groups are replaced by other nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: As an intermediate in the synthesis of omeprazole metabolites, it plays a role in the development of drugs used to treat gastrointestinal disorders.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine involves its interaction with specific molecular targets. In the case of its role as an intermediate in omeprazole synthesis, it contributes to the formation of the active metabolite that inhibits the proton pump in gastric parietal cells, reducing stomach acid production. The pathways involved include the acetylation and subsequent metabolic transformations that lead to the active drug form.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Dihydropyridine Derivatives

Compounds such as 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid (A200176) and (R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (A267810) share structural similarities with the target compound. These dihydropyridines exhibit:

- Core differences : A partially saturated 1,4-dihydropyridine ring vs. the fully aromatic pyridine core of the target compound.

- Substituent similarities : Ethoxycarbonyl/methoxycarbonyl and methyl groups, which may influence solubility and reactivity.

Heterocyclic Analogues: Furanone Derivatives

2,5-Dimethyl-4-methoxy-3(2H)-furanone (CAS 4077-47-8) shares functional groups (methoxy, methyl) but differs in its furanone core. Key properties include:

- Physical properties : High water solubility (24,410 mg/L) and low Log Kow (0.62), indicating moderate hydrophilicity.

- Structural contrast : The absence of acetyloxymethyl groups and a pyridine ring limits direct pharmacological comparisons but highlights the role of methoxy/methyl groups in modulating physical properties .

Data Table: Comparative Analysis

Key Research Findings

- Dihydropyridines : Derivatives like A200176 and A267810 demonstrate the importance of ester and aryl substituents in drug design, particularly in modulating bioavailability and target binding .

Biological Activity

2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine] is a chemical compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals such as omeprazole. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H17NO5 and features two acetyloxy groups, a methoxy group, and a methyl group attached to a pyridine ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

This compound] primarily functions as an intermediate in the synthesis of omeprazole, a proton pump inhibitor. The compound undergoes metabolic transformations to form the active metabolite that inhibits the proton pump in gastric parietal cells, thus reducing gastric acid secretion. This mechanism is crucial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Some studies suggest that similar pyridine-based compounds can modulate cytokine production and immune cell recruitment, indicating a possible role in treating inflammatory diseases .

Case Studies and Research Findings

Synthesis and Characterization

The synthesis of this compound] typically involves acetylation reactions using acetic anhydride under reflux conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.